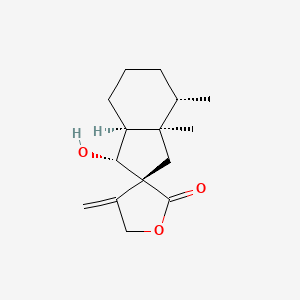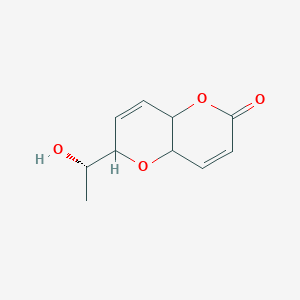
Diplopyrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diplopyrone is a natural product found in Diplodia mutila with data available.
科学的研究の応用
Phytotoxic Properties
Diplopyrone, a tetrahydropyranpyran-2-one, was identified as a phytotoxin produced by Diplodia mutila, a fungus pathogen of cork oak. It induces necrosis and wilting in cork oak and causes brown discoloration in nonhost plants like tomatoes (Evidente et al., 2003).
Synthetic Analogs and Biological Evaluation
The synthesis of diplopyrone analogs has been explored for potential biological applications. One study developed a carbohydrate-based synthesis of diplopyrone enantiomer and its analogs, revealing potent antibacterial activity against bacterial pathogens in catfish and phytotoxic activity against duckweed (Lazzara et al., 2018).
Stereochemical Analysis
Research has been conducted to determine the absolute configuration of diplopyrone using chiroptical properties and nonempirical methods. This understanding is crucial for developing synthetic methods and understanding biological activity (Giorgio et al., 2005).
Asymmetric Total Synthesis
The asymmetric total synthesis of diplopyrone has been achieved, providing a pathway for further research into its potential applications and facilitating detailed study of its properties (Maity et al., 2017).
Structural Revision via Quantum NMR Calculations
A structural revision of natural diplopyrone was accomplished using quantum NMR calculations, highlighting the importance of accurate structural determination in the study of natural products (Sarotti, 2020).
Exploration of Related Compounds
Other compounds related to diplopyrone, such as diplobifuranylones, have been isolated and characterized, expanding the understanding of this class of compounds (Evidente et al., 2006).
Additional Metabolites and Their Activities
Further studies have isolated new metabolites from Diplodia corticola, including variants of diplopyrone, and evaluated their phytotoxic and antibacterial activities (Masi et al., 2016).
特性
製品名 |
Diplopyrone |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.2 g/mol |
IUPAC名 |
6-[(1S)-1-hydroxyethyl]-6,8a-dihydro-4aH-pyrano[3,2-b]pyran-2-one |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-2-3-9-8(13-7)4-5-10(12)14-9/h2-9,11H,1H3/t6-,7?,8?,9?/m0/s1 |
InChIキー |
YMKWNRDVGOVSHY-JUGFDQIVSA-N |
異性体SMILES |
C[C@@H](C1C=CC2C(O1)C=CC(=O)O2)O |
SMILES |
CC(C1C=CC2C(O1)C=CC(=O)O2)O |
正規SMILES |
CC(C1C=CC2C(O1)C=CC(=O)O2)O |
同義語 |
diplopyrone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Aminopropyl-[hydroxy(phenyl)methyl]phosphinic acid](/img/structure/B1246676.png)
![2-[(2R,4aS,7R,8S)-7,8-dihydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B1246678.png)
![7-Methyl-3-(1-phenylethyl)-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B1246680.png)
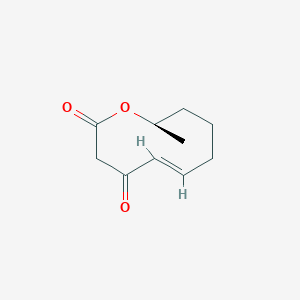

![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)
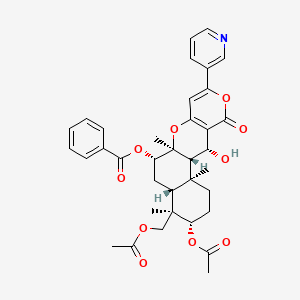
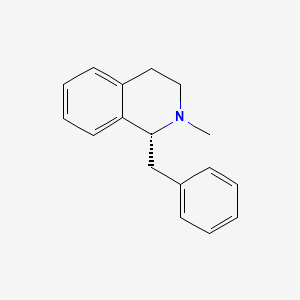
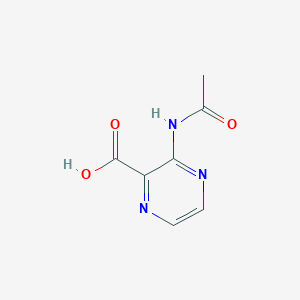
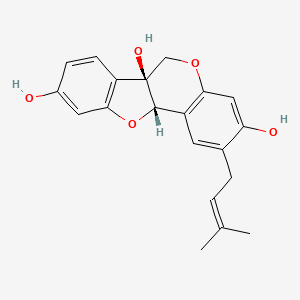
![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)


